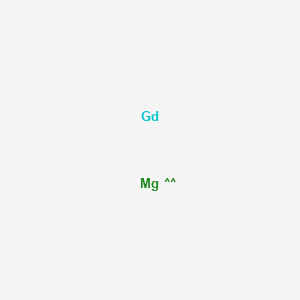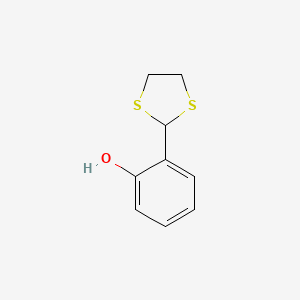
Phenol, 2-(1,3-dithiolan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1,3-dithiolan-2-yl)- is an organic compound with the molecular formula C9H10OS2. It is also known as 4-(1,3-dithiolan-2-yl)phenol. This compound features a phenol group attached to a 1,3-dithiolane ring, which is a five-membered ring containing two sulfur atoms. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-(1,3-dithiolan-2-yl)- can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the dithiolane ring occurring via a thioacetalization process .
Industrial Production Methods
These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(1,3-dithiolan-2-yl)- undergoes various chemical reactions, including:
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved dithiolane derivatives
Substitution: Nitrated, sulfonated, or halogenated phenol derivatives
Applications De Recherche Scientifique
Phenol, 2-(1,3-dithiolan-2-yl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 2-(1,3-dithiolan-2-yl)- involves its interaction with molecular targets through its phenol and dithiolane groups. For example, its inhibition of tyrosinase is attributed to the binding of the dithiolane ring to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin . This competitive inhibition mechanism is supported by in silico studies and kinetic analyses .
Comparaison Avec Des Composés Similaires
Phenol, 2-(1,3-dithiolan-2-yl)- can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds also contain a six-membered ring with two sulfur atoms and exhibit similar chemical reactivity.
1,3-Dithiolanes: Similar to Phenol, 2-(1,3-dithiolan-2-yl)-, these compounds have a five-membered ring with two sulfur atoms and are used in similar synthetic applications.
Uniqueness
The uniqueness of Phenol, 2-(1,3-dithiolan-2-yl)- lies in its combination of a phenol group with a dithiolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
7070-92-0 |
|---|---|
Formule moléculaire |
C9H10OS2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2-(1,3-dithiolan-2-yl)phenol |
InChI |
InChI=1S/C9H10OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 |
Clé InChI |
BDTJZIUGKIQWPI-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


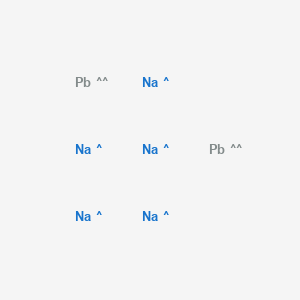
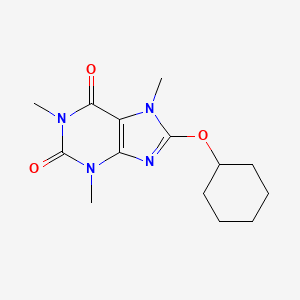

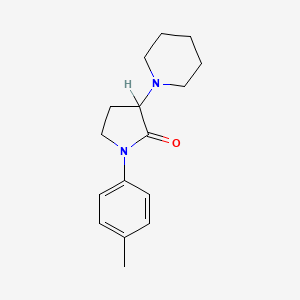

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

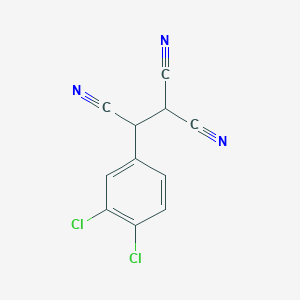

![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)


